(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and an indole moiety substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-benzylpiperidine, which is then reacted with 2,3-dimethylindole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or indole rings are replaced by other substituents.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-3-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-6-yl)methanone: Another isomer with the substitution on the indole ring at a different position.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-7-yl)methanone: Similar compound with substitution at the 7-position of the indole ring.
Uniqueness
What sets (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone apart from its similar compounds is the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
883467-63-8 |
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Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C23H26N2O/c1-16-17(2)24-22-9-8-20(15-21(16)22)23(26)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15,19,24H,10-14H2,1-2H3 |
InChI Key |
MDDVQTOVURPPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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